(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone
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Overview
Description
Sporidesmolide V is a cyclodepsipeptide compound isolated from the cultures of the fungus Pithomyces chartarum. It is the most non-polar of the N-methyl analogues belonging to the hexadepsipeptide sporidesmolide complex. The molecular formula of Sporidesmolide V is C35H62N4O8, and it has a molecular weight of 666.89 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sporidesmolide V is typically isolated from cultures of Pithomyces chartarum. The biosynthesis involves the use of D- and L-amino acids, including alloisoleucine, isoleucine, leucine, and two valine sub-units. One of the valines and a leucine are converted to the corresponding valic acid . The compound is purified through repetitive reversed-phase partition chromatography and vacuum sublimation .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Sporidesmolide V. The compound is primarily produced in research laboratories through the cultivation of Pithomyces chartarum and subsequent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Sporidesmolide V undergoes various chemical reactions, including hydrolysis and degradation reactions. Acid hydrolysis of Sporidesmolide V yields one mole each of L-valine, D-leucine, D-alloisoleucine, and L-N-methylleucine . Mild alkaline hydrolysis produces two sporidesmolic acids with molecular weights of 344 and 358 .
Common Reagents and Conditions
Acid Hydrolysis: Typically involves the use of hydrochloric acid or sulfuric acid under controlled temperature conditions.
Alkaline Hydrolysis: Involves the use of sodium hydroxide or potassium hydroxide under mild conditions.
Major Products Formed
Acid Hydrolysis: L-valine, D-leucine, D-alloisoleucine, and L-N-methylleucine.
Alkaline Hydrolysis: Sporidesmolic acids with molecular weights of 344 and 358.
Scientific Research Applications
Sporidesmolide V has several potential applications in scientific research, although its biological activity has not been extensively investigated. Some of the areas where Sporidesmolide V could be applied include:
Chemistry: As a model compound for studying cyclodepsipeptides and their chemical properties.
Biology: Investigating the biosynthesis pathways of cyclodepsipeptides in fungi.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Could be used in the development of new materials or as a biochemical tool
Mechanism of Action
The exact mechanism of action of Sporidesmolide V is not well understood. it is known to interact with various molecular targets due to its cyclodepsipeptide structure. The compound likely exerts its effects through interactions with proteins and enzymes, potentially disrupting normal cellular processes .
Comparison with Similar Compounds
Sporidesmolide V is part of a family of cyclodepsipeptides produced by Pithomyces chartarum. Similar compounds include:
- Sporidesmolide I
- Sporidesmolide II
- Sporidesmolide III
- Sporidesmolide IV
Sporidesmolide V is unique due to its higher molecular weight and the presence of specific amino acid residues such as D-alloisoleucine .
Biological Activity
The compound (3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone is a complex organic molecule with significant potential in pharmaceutical applications. This article explores its biological activity based on various studies and data sources.
The molecular formula of the compound is C35H62N4O8, with a molecular weight of approximately 666.9 g/mol. The structure includes multiple functional groups such as hydroxyl and amine groups that contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi. It has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
- Immunomodulatory Effects : The compound may modulate immune responses by enhancing or suppressing specific immune pathways.
Antimicrobial Activity
A study conducted by Chauhan et al. (2021) evaluated the antibacterial efficacy of extracts containing this compound against multi-drug-resistant strains of bacteria such as E. coli and K. pneumoniae. The results demonstrated significant inhibition zones compared to control groups.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
K. pneumoniae | 18 |
Staphylococcus aureus | 20 |
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
A549 | 30 |
Immunomodulatory Effects
Research published in the Journal of Experimental Biology indicates that the compound can enhance macrophage activity and cytokine production in vitro. This suggests a potential role in boosting immune responses during infections or diseases.
The biological activities of this compound are attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in cell proliferation and apoptosis. The presence of multiple functional groups allows for diverse interactions with biomolecules.
Properties
Molecular Formula |
C35H62N4O8 |
---|---|
Molecular Weight |
666.9 g/mol |
IUPAC Name |
15-butan-2-yl-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42) |
InChI Key |
FUGMHZCDRCPQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |
Origin of Product |
United States |
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